N-Hpp-asp-lys-azb-thr-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide” is a complex synthetic peptide This compound is characterized by the presence of multiple functional groups, including hydroxyphenyl, azidobenzoyl, and threoninamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. Key steps include:
Coupling Reactions: Using reagents like HBTU or DIC to activate carboxyl groups for peptide bond formation.
Deprotection: Removing protecting groups from amino acids to allow for further coupling.
Cleavage from Resin: Using TFA to cleave the peptide from the resin and remove side-chain protecting groups.
Industrial Production Methods
Industrial production of such peptides may involve automated peptide synthesizers, which streamline the SPPS process. High-performance liquid chromatography (HPLC) is often used for purification, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: Azido groups can be reduced to amines.
Substitution: The azido group can participate in click chemistry reactions, such as azide-alkyne cycloaddition.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or Staudinger reduction.
Substitution: Copper(I) catalysts for click chemistry.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Triazoles from click reactions.
Scientific Research Applications
Chemistry
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques.
Click Chemistry: Utilized in bioconjugation and labeling studies.
Biology
Protein-Protein Interactions: Studied for its ability to mimic natural peptides and interact with proteins.
Cell Penetration: Investigated for its potential to penetrate cell membranes and deliver therapeutic agents.
Medicine
Drug Development: Explored as a potential therapeutic peptide for targeting specific diseases.
Diagnostics: Used in the development of diagnostic assays and imaging agents.
Industry
Biotechnology: Applied in the production of bioconjugates and functionalized peptides for various applications.
Mechanism of Action
The mechanism of action of “N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide” involves its interaction with specific molecular targets. The hydroxyphenyl group may interact with enzymes or receptors, while the azido group can be used for bioconjugation, allowing the compound to be linked to other molecules or surfaces. The peptide backbone provides structural stability and specificity for binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-threoninamide: Lacks the azido group, making it less versatile for bioconjugation.
N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-benzoyl)threoninamide: Contains a benzoyl group instead of an azidobenzoyl group, affecting its reactivity.
Uniqueness
“N(alpha)-3-(4-Hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide” is unique due to the presence of the azido group, which allows for versatile bioconjugation reactions. This makes it particularly useful in applications requiring the attachment of the peptide to other molecules or surfaces.
Properties
CAS No. |
102604-64-8 |
---|---|
Molecular Formula |
C30H39N9O8 |
Molecular Weight |
653.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-6-[(4-azidobenzoyl)amino]-1-oxohexan-2-yl]-2-[3-(4-hydroxyphenyl)propanoylamino]butanediamide |
InChI |
InChI=1S/C30H39N9O8/c1-17(40)26(27(32)44)37-29(46)22(4-2-3-15-34-28(45)19-8-10-20(11-9-19)38-39-33)36-30(47)23(16-24(31)42)35-25(43)14-7-18-5-12-21(41)13-6-18/h5-6,8-13,17,22-23,26,40-41H,2-4,7,14-16H2,1H3,(H2,31,42)(H2,32,44)(H,34,45)(H,35,43)(H,36,47)(H,37,46)/t17-,22+,23+,26+/m1/s1 |
InChI Key |
BRYYHCYDDZMVNH-GAVSWZITSA-N |
SMILES |
CC(C(C(=O)N)NC(=O)C(CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])NC(=O)C(CC(=O)N)NC(=O)CCC2=CC=C(C=C2)O)O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@H](CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])NC(=O)[C@H](CC(=O)N)NC(=O)CCC2=CC=C(C=C2)O)O |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)C(CCCCNC(=O)C1=CC=C(C=C1)N=[N+]=[N-])NC(=O)C(CC(=O)N)NC(=O)CCC2=CC=C(C=C2)O)O |
102604-64-8 | |
sequence |
YNXT |
Synonyms |
N(alpha)-3-(4-hydroxyphenylpropionyl)asparaginyl-lysyl-(N(epsilon)-4-azidobenzoyl)threoninamide N-HPP-Asp-Lys-AzB-Thr-NH2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.